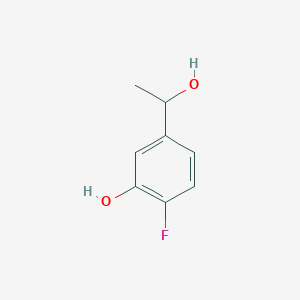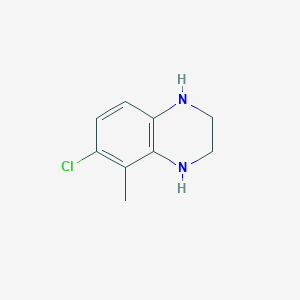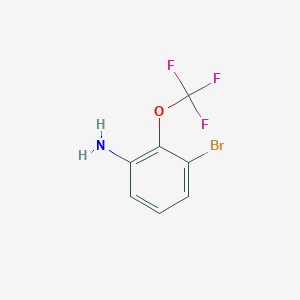
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid chloride, which is reacted with ethanol in the presence of a base such as pyridine. This method can offer higher yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 3-(5-Bromo-2-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromo and chloro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions that influence its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoate: Fluorine substituent instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 3-(5-Bromo-2-methylphenyl)-3-hydroxypropanoate: Methyl group instead of chlorine, leading to different steric and electronic effects.
Eigenschaften
Molekularformel |
C11H12BrClO3 |
|---|---|
Molekulargewicht |
307.57 g/mol |
IUPAC-Name |
ethyl 3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI-Schlüssel |
QDHWWAIJFXABKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


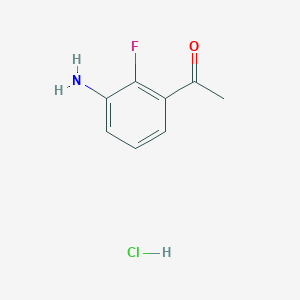


![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
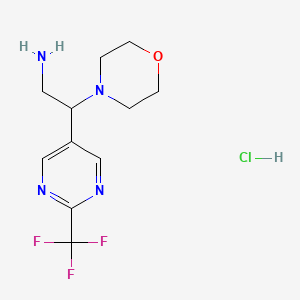
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
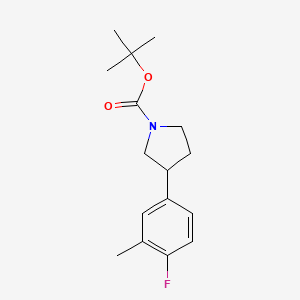
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
